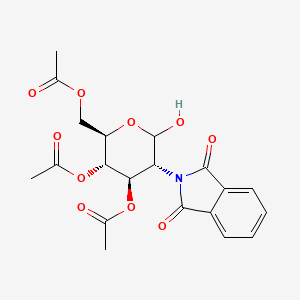
3,4,6-tri-O-acetil-2-desoxi-2-ftalimido-D-glucopiranosa
Descripción general
Descripción
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose is a multifaceted biomedical compound. It serves as a versatile glycosylation and glucosylation recompound .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, one method involves the glycosidation of allyl alcohol with 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide in the presence of silver trifluoromethanesulfonate and tetramethylurea . Another method involves the mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride .Molecular Structure Analysis
The molecular structure of this compound has been confirmed through crystallographic analysis. The analysis confirmed the β-anomeric configuration and showed an approximately orthogonal orientation of the phthalimido group with respect to the pyranose ring . The compound contains a total of 54 bonds, including 33 non-H bonds, 11 multiple bonds, 8 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 3 esters (aliphatic), 1 imide (-thio), 1 hydroxyl group, and 1 ether (aliphatic) .Chemical Reactions Analysis
The compound has been used as a biological material or organic compound for life science-related research . It has been used as an intermediate in the synthesis of oligosaccharide haptens of Streptococci Group A cell-wall polysaccharides and in a synthetic program aimed at gangliotriosylceramide, a tumor-specific cell-surface marker .Physical and Chemical Properties Analysis
The compound is a powder with an optical activity of [α]/D 30.0±2.0°, c = 1 in H2O. It has a composition of carbon (42.9-44.7%) and nitrogen (3.4-3.9%) .Aplicaciones Científicas De Investigación
Actividades Antituberculosas y Antibacterianas
Este compuesto se ha utilizado en la síntesis de Trietilamonio 2-Acetamido-3,4,6-tri-O-acetil-2-desoxi-D-glucopiranosil Decil Fosfato, que ha mostrado prometedoras actividades antituberculosas y antibacterianas . La actividad antituberculosa del compuesto fue particularmente efectiva contra Mycobacterium tuberculosis H37Rv .
Síntesis de Oligosacáridos
El compuesto actúa como un bloque de construcción para la síntesis de oligosacáridos tanto en solución como en fase sólida . Esto lo convierte en un recurso valioso en el campo de la química de los carbohidratos.
Formulación de Compuestos Farmacológicos
En virtud de su configuración molecular distintiva, este compuesto desbloquea vías sin precedentes para la formulación de compuestos farmacológicos. Estos están diseñados para contrarrestar las aberraciones enzimáticas relacionadas con dolencias dañinas como el cáncer y la diabetes .
Actividad Antibacteriana
El compuesto se ha utilizado para sintetizar conjugados con fosfatos alquílicos, que han mostrado actividad antibacteriana. Los conjugados con un sustituyente cetilo demostraron la mayor actividad antibacteriana in vitro hacia S. aureus y B. cereus .
Agentes Antimicetobacterianos
El compuesto se ha utilizado en la síntesis de agentes antimicetobacterianos. La inhibición de la síntesis de peptidoglicano, que es crucial para la supervivencia de bacterias y micobacterias, da como resultado la lisis de las células bacterianas .
Síntesis de D-arabino-1,5-anhidro-2-desoxi-hex-1-enitol
El compuesto se utiliza en la preparación de D-arabino-1,5-anhidro-2-desoxi-hex-1-enitol . Este compuesto tiene aplicaciones potenciales en el campo de la química medicinal.
Direcciones Futuras
Given its role in the synthesis of complex carbohydrates and its applications in life science research, this compound has potential for further exploration in the field of biomedicine . Its structure and reactivity unlock unparalleled opportunities for synthesizing complex carbohydrates in the service of defeating multifarious pathologies .
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-hydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO10/c1-9(22)28-8-14-16(29-10(2)23)17(30-11(3)24)15(20(27)31-14)21-18(25)12-6-4-5-7-13(12)19(21)26/h4-7,14-17,20,27H,8H2,1-3H3/t14-,15-,16-,17-,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMUDSSZBIYPEM-UFMXMSTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448629 | |
| Record name | 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72858-55-0 | |
| Record name | 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



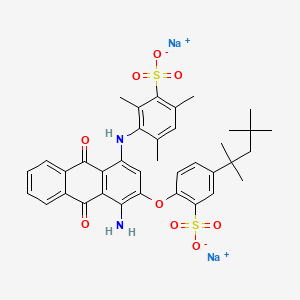
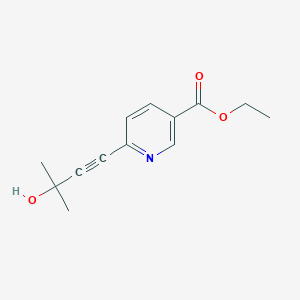


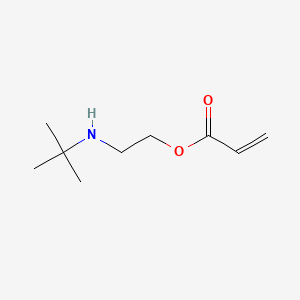
![6-bromo-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1624519.png)


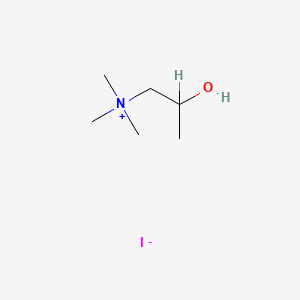
![8-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1624524.png)
![N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B1624527.png)

![2-[6-(Methylamino)-2-pyridyl]ethan-1-ol](/img/structure/B1624529.png)
